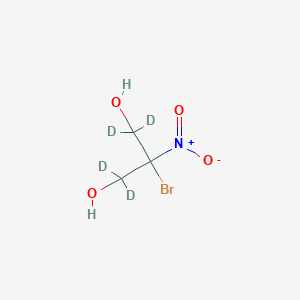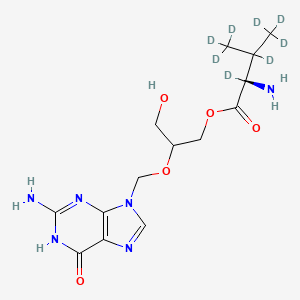
Bronopol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bronopol-d4, also known as 2-Bromo-2-nitro-1,3-propanediol-d4, is a deuterated form of bronopol. Bronopol itself is an organic compound with wide-spectrum antimicrobial properties. It was first synthesized in 1897 and has been primarily used as a preservative in pharmaceuticals, cosmetics, and industrial products . This compound is used as a reference standard in environmental testing and scientific research due to its stable isotope labeling .
Méthodes De Préparation
The synthesis of Bronopol-d4 involves the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction conditions typically involve the use of bromine in an acidic environment to ensure the stability of the compound . Industrial production methods for bronopol include the initial formation of sodium 2-nitro-1,3-propanediol by reacting formaldehyde with nitromethane, followed by bromination .
Analyse Des Réactions Chimiques
Bronopol-d4 undergoes various chemical reactions, including:
Oxidation: Bronopol catalyzes the oxidation of thiol groups, such as cysteine, to disulfides under aerobic conditions.
Reduction: Bronopol can be reduced to form 2-bromo-2-nitroethanol and other by-products.
Common reagents used in these reactions include bromine, formaldehyde, and nitromethane. The major products formed from these reactions include 2-bromo-2-nitroethanol, tri(hydroxymethyl)nitromethane, and formaldehyde .
Applications De Recherche Scientifique
Bronopol-d4 has a wide range of scientific research applications, including:
Mécanisme D'action
Bronopol-d4 exerts its antimicrobial effects through two distinct reactions with essential thiols within bacterial cells. Under aerobic conditions, bronopol catalyzes the oxidation of thiol groups, such as cysteine, to disulfides, leading to biocide-induced bacteriostasis . This mechanism disrupts the normal functioning of bacterial cells, inhibiting their growth and proliferation .
Comparaison Avec Des Composés Similaires
Bronopol-d4 can be compared with other similar compounds, such as:
2-Bromo-2-nitroethanol: A degradation product of bronopol, which also exhibits antimicrobial properties.
Tri(hydroxymethyl)nitromethane: Another degradation product of bronopol, known for its mutagenic and carcinogenic potential.
This compound is unique due to its stable isotope labeling, which makes it particularly useful as a reference standard in scientific research .
Propriétés
Formule moléculaire |
C3H6BrNO4 |
|---|---|
Poids moléculaire |
204.01 g/mol |
Nom IUPAC |
2-bromo-1,1,3,3-tetradeuterio-2-nitropropane-1,3-diol |
InChI |
InChI=1S/C3H6BrNO4/c4-3(1-6,2-7)5(8)9/h6-7H,1-2H2/i1D2,2D2 |
Clé InChI |
LVDKZNITIUWNER-LNLMKGTHSA-N |
SMILES isomérique |
[2H]C([2H])(C(C([2H])([2H])O)([N+](=O)[O-])Br)O |
SMILES canonique |
C(C(CO)([N+](=O)[O-])Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)









![[Tyr8] Bradykinin](/img/structure/B12399312.png)
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)

